molecular formula C11H20Cl2N2 B1394281 N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride CAS No. 1269379-32-9

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride

Cat. No. B1394281
CAS RN: 1269379-32-9
M. Wt: 251.19 g/mol
InChI Key: GUFPDTAHTJEFMM-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-pyridinyl)-1-pentanamine dihydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant effects. However, MPHP has also shown potential for scientific research in various fields, including neuroscience and pharmacology.

Scientific Research Applications

  • Catalysis in Synthesis of PAF Antagonists : Coffen et al. (1994) discussed the use of aminotransferase catalysis for synthesizing a key intermediate, (R)-alpha-Methyl-3-pyridinebutanamine, in the production of a Platelet-Activating Factor (PAF) antagonist. This method is noted for its technical simplicity and economic viability (Coffen, Okabe, Sun, Lee, & Matcham, 1994).

  • Antifungal Applications : A study by Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and found that it exhibited good antifungal activity against several pathogens. This research highlights potential applications in combating fungal infections (Xue Si, 2009).

  • Ligand Synthesis for Mn(II) Complexes : Hureau et al. (2008) researched the synthesis of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, which could have applications in materials science and coordination chemistry (Hureau, Groni, Guillot, Blondin, Duboc, & Anxolabéhère‐Mallart, 2008).

  • Sorption-Desorption in Soils : Cox, Koskinen, and Yen (1997) investigated the sorption and desorption of imidacloprid and its metabolites in soils, which is essential for understanding the environmental impact and behavior of these compounds (Cox, Koskinen, & Yen, 1997).

  • Sigma Receptor Ligand Synthesis : De Costa et al. (1992) focused on the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, identifying it as a potent ligand for the sigma receptor, which could have implications in neuroscience and pharmacology (De Costa, Radesca, Di Paolo, & Bowen, 1992).

  • Catalyst Hydrogenation and Isomerisation : A study by Canning, Jackson, and Mitchell (2006) explored the hydrogenation of cis-2-pentenenitrile over Ni/alumina, observing the production of 1-pentanamine. This research is significant for understanding catalytic processes and their industrial applications (Canning, Jackson, & Mitchell, 2006).

properties

IUPAC Name

N-methyl-1-pyridin-3-ylpentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-3-4-7-11(12-2)10-6-5-8-13-9-10;;/h5-6,8-9,11-12H,3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFPDTAHTJEFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CN=CC=C1)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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